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molecular formula C13H9Cl2NO2 B8594436 Methyl 6-chloro-5-(4-chlorophenyl)nicotinate

Methyl 6-chloro-5-(4-chlorophenyl)nicotinate

Cat. No. B8594436
M. Wt: 282.12 g/mol
InChI Key: IBAYAWJGPZFRMW-UHFFFAOYSA-N
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Patent
US07781593B2

Procedure details

Lithiumhydroxide monohydrate (2.41 g, 57 mmol) was added to a solution of 6-chloro-5-(4-chloro-phenyl)-nicotinic acid methyl ester (8.1 g, 29 mmol) in tetrahydrofuran (120 mL) and water (34 mL) under nitrogen at room temperature. The reaction mixture was stirred for 20 h at room temperature, poured onto ice/water (200 g), acidified with 1 N HCl (120 mL) and the whole was extracted with ethyl acetate (250 mL). The water phase was extracted twice with ethylacetate (2×200 mL), organic phases were combined, dried over MgSO4 and concentrated in vacuo. 6-chloro-5-(4-chloro-phenyl)-nicotinic acid was isolated as a colorless solid and used without further purification; 7.30 g (94% yield). m/z (ISP−): 266.1 (M−H).
Name
Lithiumhydroxide monohydrate
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6](=[O:21])[C:7]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:10]([Cl:20])=[N:9][CH:8]=1.Cl>O1CCCC1.O>[Cl:20][C:10]1[C:11]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[CH:12][C:7]([C:6]([OH:21])=[O:5])=[CH:8][N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Lithiumhydroxide monohydrate
Quantity
2.41 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
8.1 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)C1=CC=C(C=C1)Cl)Cl)=O
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
34 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice/water (200 g)
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted twice with ethylacetate (2×200 mL), organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)O)C=C1C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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